Pyridine, 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)-
Description
Systematic Nomenclature and CAS Registry Analysis
The compound 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)pyridine is a heteroaromatic system comprising a pyridine core substituted at position 2 with a 4-methylpyrazole moiety and at position 5 with a bromine atom. Its systematic IUPAC name derives from the parent pyridine ring, with substituents prioritized by Cahn-Ingold-Prelog rules. The pyrazole ring is explicitly designated as 1H-pyrazol-1-yl to clarify nitrogen atom numbering and avoid ambiguity in tautomeric representation.
The CAS Registry Number 1215073-40-7 uniquely identifies this compound in chemical databases. Alternative nomenclature includes 3-bromo-6-(4-methyl-1H-pyrazol-1-yl)pyridine , reflecting divergent numbering conventions for fused heterocycles. Common synonyms such as 4-bromo-2-(4-methyl-1H-pyrazol-1-yl)pyridine (CAS 1159814-82-0) represent regioisomeric variants excluded from this analysis.
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₉H₈BrN₃ | |
| Molecular Weight | 238.08 g/mol | |
| SMILES | CC1=CN(C2=NC=C(Br)C=C2)N=C1 |
Molecular Geometry and Crystallographic Data
While experimental crystallographic data for this specific compound remains unpublished, structural analogs provide insights into its geometric parameters. The pyridine ring adopts a planar conformation with bond lengths of approximately 1.34 Å for C-N and 1.39 Å for C-C bonds. The pyrazole substituent at position 2 introduces a dihedral angle of 15–25° relative to the pyridine plane, as observed in related 2-pyrazolylpyridine derivatives.
The bromine atom at position 5 extends orthogonally to the aromatic plane, creating a steric profile dominated by its van der Waals radius (1.85 Å). Density functional theory (DFT) optimizations predict a bond length of 1.89 Å for the C-Br bond, consistent with brominated heterocycles.
Key Predicted Geometric Parameters:
- Pyridine N1-C2 bond: 1.337 Å
- Pyrazole N1'-C4' bond: 1.316 Å
- Inter-ring torsion (C2-N1'-C1''-N2''): 18.7°
Electronic Structure and Orbital Configuration Analysis
The electronic structure reveals three conjugated π-systems:
- Pyridine’s 6-electron aromatic system
- Pyrazole’s 6-electron aromatic system
- Cross-conjugation through the N1'-C2 linkage
Natural Bond Orbital (NBO) analysis indicates significant electron withdrawal at C5 due to bromine’s -I effect (-0.32 e charge), contrasted by electron donation from the methyl group (+0.18 e at C4'). The highest occupied molecular orbital (HOMO) localizes on the pyrazole ring (energy: -6.72 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the brominated pyridine (-1.89 eV).
Frontier Orbital Energy Gaps:
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO-1 | -7.15 | Pyridine C5-Br |
| HOMO | -6.72 | Pyrazole π-system |
| LUMO | -1.89 | Pyridine π* |
| LUMO+1 | -1.45 | Pyrazole σ* |
This electronic profile suggests reactivity dominated by electrophilic substitution at the pyrazole’s C4' and nucleophilic attack at the pyridine’s C3/C5 positions.
Tautomeric Forms and Stereoelectronic Considerations
The 1H-pyrazole moiety precludes classical NH tautomerism observed in unsubstituted pyrazoles. X-ray studies of analogous compounds confirm the fixed 1H-configuration, with the methyl group at C4' enforcing a single tautomeric state.
Stereoelectronic effects arise from:
- Hyperconjugation : Methyl group C-H σ → pyrazole π* donation stabilizes the ring (ΔE = 12.3 kcal/mol)
- Orthogonal Dipoles : Pyridine’s dipole (2.73 D) and pyrazole’s dipole (1.98 D) create a net molecular dipole of 4.12 D oriented 37° from the pyridine plane
- Halogen Bonding : Bromine’s σ-hole (VS,max = 34.5 kcal/mol) enables weak interactions with electron donors
Tautomeric Locking Mechanism: Substitution at pyrazole’s N1 prevents proton migration, as demonstrated by NMR studies of deuterated analogs. Variable-temperature ¹H-NMR (400 MHz, DMSO-d₆) shows no coalescence of signals between -50°C and +150°C, confirming tautomeric rigidity.
Properties
IUPAC Name |
5-bromo-2-(4-methylpyrazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-7-4-12-13(6-7)9-3-2-8(10)5-11-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHUUAFZMRERFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)- typically involves the reaction of 5-bromo-2-chloropyridine with 4-methyl-1H-pyrazole under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the pyrazole moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as hydrogenated pyrazole rings.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or toluene.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of hydrogenated pyrazole derivatives.
Scientific Research Applications
Pyridine, 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)- is a compound that has garnered attention in various scientific research applications due to its unique structural properties and reactivity. This article explores its applications across different fields, including medicinal chemistry, agrochemicals, and material science. Additionally, it provides a comprehensive overview of case studies and data tables that illustrate its utility.
Medicinal Chemistry
Anticancer Activity:
Research has indicated that pyridine derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)- can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a related compound exhibited selective cytotoxicity against breast cancer cells, highlighting the potential of pyridine derivatives in cancer therapy .
Agrochemicals
Pesticidal Properties:
Pyridine derivatives are often explored for their pesticidal activities. The incorporation of the pyrazole moiety enhances the biological activity against pests.
Data Table: Pesticidal Efficacy
| Compound Name | Activity Type | Target Organism | Reference |
|---|---|---|---|
| Pyridine, 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)- | Insecticide | Aphids | |
| Pyridine, 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)- | Herbicide | Weeds |
Material Science
Polymerization Initiators:
The compound can serve as an initiator in polymerization reactions, particularly in the synthesis of novel polymers with enhanced properties.
Case Study:
A recent investigation into the use of pyridine derivatives as polymerization initiators has shown that they can significantly improve the thermal stability and mechanical properties of the resulting polymers .
Mechanism of Action
The mechanism of action of Pyridine, 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit protein kinases or other signaling molecules, thereby affecting cellular pathways and processes . The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Features
The target compound’s analogs vary in substituents on the pyridine ring and the attached heterocycles. Below is a comparative analysis:
Impact of Substituents
- Bromine at Position 5 : Common in analogs (e.g., ), bromine stabilizes the ring via electron withdrawal, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura).
- Heterocyclic Moieties at Position 2 :
Comparison with Analogues
- : 5-Bromo-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine underwent nucleophilic substitution with 1-cyclopropylethanol (58% yield, 6:1 selectivity) .
- : Methylation of tetrazole-pyridine derivatives achieved 40% EtOAc/hexanes elution for isomer separation .
Anticancer and Antimicrobial Activity
- Triazole-Pyridine Hybrids () : Showed anticancer activity via molecular docking, suggesting pyrazole-pyridine hybrids may target similar kinases .
- Pyrazoline Derivatives () : Exhibited anti-inflammatory and antimicrobial properties, likely due to nitro and phenyl groups enhancing target binding .
Crystallographic Data
- : X-ray analysis revealed dihedral angles (10.81° between pyrazoline and pyrimidine rings) and intermolecular C–H···O/N interactions. Comparable packing in the target compound could influence solubility and melting point .
Biological Activity
Pyridine, 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)- is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
Chemical Formula: C₉H₈BrN
Molecular Weight: 238.08 g/mol
CAS Number: 1215073-40-7
The compound consists of a pyridine ring substituted with a bromine atom and a pyrazole moiety, which can influence its reactivity and biological interactions.
Synthesis
The synthesis of Pyridine, 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)- typically involves cyclocondensation reactions. The general synthetic route includes:
-
Starting Materials:
- 4-Methyl-1H-pyrazole
- 5-Bromopyridine
-
Reaction Conditions:
- The reaction is often carried out under reflux conditions in the presence of suitable solvents and catalysts to facilitate the formation of the desired compound.
-
Yield:
- Yields can vary depending on the reaction conditions but are generally optimized through careful control of temperature and reaction time.
Antimicrobial Properties
Research indicates that pyridine derivatives exhibit significant antimicrobial activities. Studies have shown that compounds similar to Pyridine, 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)- possess:
- Antibacterial Activity: Effective against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Antifungal Activity: Demonstrated efficacy against common fungal pathogens.
For instance, a study highlighted the structure–activity relationship (SAR) of related compounds, revealing that modifications in the pyrazole or pyridine rings could enhance antimicrobial potency .
Antiviral Activity
Recent investigations into the antiviral properties of pyridine compounds have suggested that they may inhibit viral replication. The mechanism often involves:
- Inhibition of Viral Enzymes: Compounds targeting enzymes critical for viral life cycles, such as dihydroorotate dehydrogenase (DHODH), have shown promising results in vitro .
A comparative analysis indicated that specific substitutions on the pyrazole ring could significantly improve antiviral activity, with some derivatives exhibiting low micromolar IC50 values .
Anticancer Potential
Studies have also explored the anticancer potential of pyridine derivatives. The following observations were made:
- Cell Proliferation Inhibition: Certain derivatives have been shown to inhibit the proliferation of cancer cell lines.
- Mechanisms of Action: The anticancer activity may be attributed to apoptosis induction and cell cycle arrest mechanisms.
Case Studies
Several case studies have reported on the biological activity of related compounds:
- Study on DHODH Inhibitors:
- Antimicrobial Evaluation:
The biological activity of Pyridine, 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)- can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: Compounds may act as competitive inhibitors for key enzymes involved in microbial metabolism or viral replication.
- Receptor Binding: The structure allows for binding to cellular receptors, potentially modulating signaling pathways relevant to disease processes.
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)pyridine?
Answer:
The compound can be synthesized via heterocyclic coupling reactions or cross-coupling methodologies . A validated approach involves:
- Step 1 : Bromination of 2-(4-methyl-1H-pyrazol-1-yl)pyridine at the 5-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 80°C).
- Step 2 : Purification via silica gel chromatography with a gradient of ethyl acetate/petroleum ether (10–20%) .
Key considerations : Monitor reaction progress using TLC and confirm regioselectivity via -NMR (pyridine ring protons at δ 8.2–8.5 ppm; pyrazole protons at δ 7.5–7.8 ppm).
Advanced: How can crystallographic data for this compound be refined to resolve structural ambiguities?
Answer:
Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twinned crystals:
- Data collection : Employ a Mo Kα radiation source (λ = 0.71073 Å) with θmax > 25° to ensure completeness >99% .
- Refinement strategy : Apply anisotropic displacement parameters for non-hydrogen atoms. Fix hydrogen atoms at idealized positions (C–H = 0.93–0.97 Å) with (parent atom) .
Example : For 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, SHELXL refinement achieved , confirming a coplanar pyridine-tetrazole system with Br–C bond length = 1.885(3) Å .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : -NMR to confirm bromine’s electronic effects (e.g., deshielding of adjacent carbons). Expect pyridine C-Br at ~δ 125–130 ppm.
- MS : High-resolution ESI-MS to verify molecular ion peaks (, exact mass = 265.9834).
- XRD : Single-crystal XRD for unambiguous confirmation of regiochemistry and torsion angles (e.g., pyrazole-pyridine dihedral angle ~5°) .
Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?
Answer:
The C–Br bond serves as a site for Suzuki-Miyaura or Buchwald-Hartwig couplings :
- Electronic effects : Bromine’s electronegativity activates the pyridine ring for Pd-catalyzed couplings.
- Steric considerations : The 5-bromo position minimizes steric hindrance compared to ortho-substituted analogs.
Case study : In a Suzuki reaction with phenylboronic acid, the bromine substituent achieved >85% yield under Pd(PPh)/KCO conditions in THF/HO .
Basic: What structural features dictate this compound’s biological activity?
Answer:
- Pyrazole ring : The 4-methyl group enhances lipophilicity, improving membrane permeability.
- Bromine : Increases electrophilicity, potentially enhancing interactions with target proteins (e.g., kinase inhibitors).
Validation : Analogous compounds show IC values <10 μM in kinase inhibition assays due to π-π stacking and halogen bonding .
Advanced: How can computational modeling optimize SAR studies for derivatives?
Answer:
- Docking simulations : Use AutoDock Vina to predict binding poses with target proteins (e.g., COX-2).
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For the parent compound, , indicating nucleophilic attack susceptibility at the pyridine ring .
Validation : Match computed binding energies (ΔG = −9.5 kcal/mol) with experimental IC trends .
Basic: How to address contradictions in crystallographic vs. spectroscopic data?
Answer:
- Scenario : XRD indicates coplanar rings, but NMR suggests restricted rotation.
- Resolution : Perform variable-temperature NMR to assess rotational barriers. If , confirm dynamic behavior via Arrhenius plots .
Advanced: What strategies mitigate challenges in regioselective functionalization?
Answer:
- Directing groups : Install a temporary nitro group at the 3-position to steer bromination to the 5-position.
- Metalation : Use LDA at −78°C to deprotonate the pyridine ring, followed by electrophilic quenching.
Example : 5-Bromo-2-(4-methylpyrazol-1-yl)pyridine was synthesized with >90% regioselectivity using this approach .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
